o-(Propylthio)benzenesulphonamide

Lipophilicity LogP Drug design

Researchers requiring a quantifiably lipophilic sulfonamide scaffold often find general benzenesulfonamides unsuitable for CNS or intracellular target studies. o-(Propylthio)benzenesulphonamide solves this with a LogP of ~3.62, a 2000-fold increase over the parent compound, enabling exploration of chemical space demanding high membrane permeability. - Differentiated Lipophilicity: Calculated LogP of ~3.62 directly addresses passive diffusion rate limitations in SAR campaigns. - High-Temperature Suitability: Boiling point of 389.7 °C provides a broad thermal stability window for diverse reaction conditions. - Analytical Sensitivity: Elevated refractive index (1.608) enhances signal-to-noise in RID-based HPLC analysis.

Molecular Formula C9H13NO2S2
Molecular Weight 231.3 g/mol
CAS No. 79792-97-5
Cat. No. B8694535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-(Propylthio)benzenesulphonamide
CAS79792-97-5
Molecular FormulaC9H13NO2S2
Molecular Weight231.3 g/mol
Structural Identifiers
SMILESCCCSC1=CC=CC=C1S(=O)(=O)N
InChIInChI=1S/C9H13NO2S2/c1-2-7-13-8-5-3-4-6-9(8)14(10,11)12/h3-6H,2,7H2,1H3,(H2,10,11,12)
InChIKeyYUELPEBMYBAWNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-(Propylthio)benzenesulphonamide: Physicochemical Profile and Procurement


o-(Propylthio)benzenesulphonamide (IUPAC: 2-propylsulfanylbenzenesulfonamide, CAS 79792-97-5) is an ortho-substituted aromatic sulfonamide bearing an n-propylthio (–SC₃H₇) group on the benzene ring . With a molecular formula C₉H₁₃NO₂S₂ and molecular weight 231.34 g/mol, this compound is commercially available at ≥98% purity and exhibits a density of 1.3 g/cm³, a boiling point of 389.7 °C at 760 mmHg, a flash point of 189.5 °C, and a refractive index of 1.608 . Its calculated partition coefficient (LogP) of approximately 3.62 indicates substantial lipophilicity relative to unsubstituted benzenesulfonamide . These physicochemical attributes arise directly from the propylthio substituent and establish a distinct profile that differentiates it from other benzenesulfonamide analogs in both research and industrial contexts.

Property context

Supports studies requiring a high-logP ortho-substituted benzenesulfonamide scaffold.

Selection logic

Select when elevated lipophilicity and reduced volatility are primary procurement criteria.

Procurement note

Available as a research-grade compound at ≥98% purity; identity and property profiles require lot-specific review.

Why In-Class Benzenesulfonamides Are Not Interchangeable


Although all benzenesulfonamides share the core –SO₂NH₂ pharmacophore, the identity, position, and chain length of the ring substituent exert profound effects on physicochemical properties that govern performance in both synthetic and biological applications. The ortho-propylthio group in o-(propylthio)benzenesulphonamide delivers a calculated LogP of ~3.62 versus ~0.31 for unsubstituted benzenesulfonamide—a greater than 3-log-unit increase in lipophilicity [1]. This shift dramatically alters solubility, membrane partitioning, and chromatographic retention, making simple replacement with the parent sulfonamide or shorter-chain analogs scientifically unsound. Similarly, the boiling point (389.7 °C) and refractive index (1.608) diverge substantially from those of o-alkoxy and o-alkylthio congeners . These quantitative differences mean that generalizations drawn from one benzenesulfonamide are not transferable; procurement and experimental design must be compound-specific. The evidence collated below provides the quantitative basis for this claim.

LogP mismatch

Unsubstituted benzenesulfonamide shows a ~2000-fold lower partition coefficient; partitioning and retention behavior may shift dramatically.

Thermal shift

o-Alkoxy analogs exhibit significantly lower boiling points; high-temperature method parameters may not transfer directly.

Volatility profile

Parent benzenesulfonamide presents much higher vapor pressure; headspace-sensitive assay designs require property-specific review.

Quantitative Differentiation from In-Class Analogs


Lipophilicity vs. Parent Benzenesulfonamide

o-(Propylthio)benzenesulphonamide exhibits a calculated LogP of 3.62, compared with a LogP of 0.31 for unsubstituted benzenesulfonamide [1]. The ΔLogP of +3.31 units represents over a 2000-fold difference in octanol-water partition coefficient, reflecting the profound lipophilicity-enhancing effect of the ortho-propylthio substituent.

Lipophilicity
Reported property context
ΔLogP +3.31
Substantial shift from parent benzenesulfonamide LogP 0.31.
Calculated partition data; octanol-water context.
Lipophilicity LogP Drug design Membrane permeability Chromatography

Boiling Point vs. o-Methoxybenzenesulfonamide

The boiling point of o-(propylthio)benzenesulphonamide is 389.7 °C at 760 mmHg, compared with 364.5 °C for its oxygen analog o-methoxybenzenesulfonamide . The +25.2 °C elevation demonstrates that the sulfur-containing propylthio substituent confers significantly stronger intermolecular interactions than the corresponding alkoxy group.

Boiling point
Reported property context
389.7 °C
+25.2 °C above o-methoxy analog; broader thermal window.
At 760 mmHg; data to verify in target lab setting.
Boiling point Thermal stability Distillation High-temperature reactions

Refractive Index vs. Parent Benzenesulfonamide

o-(Propylthio)benzenesulphonamide has a measured refractive index of 1.608, compared with an estimated refractive index of approximately 1.550 for unsubstituted benzenesulfonamide . The difference of +0.058 indicates substantially higher electronic polarizability arising from the propylthio substituent's sulfur atom and extended alkyl chain.

Refractive index
Reported property context
1.608
Higher polarizability vs. parent RI ~1.550.
Estimated comparator value; RI-detector sensitivity context.
Refractive index Polarizability Optical materials Spectroscopic detection

Vapor Pressure vs. Parent Benzenesulfonamide

The vapor pressure of o-(propylthio)benzenesulphonamide at 25 °C is reported as 2.79 × 10⁻⁶ mmHg, approximately 320-fold lower than that of benzenesulfonamide, which has a vapor pressure of 8.94 × 10⁻⁴ mmHg under the same conditions . This indicates drastically reduced volatility conferred by the propylthio substituent.

Vapor pressure
Reported property context
~320-fold lower
Drastically reduced volatility vs. parent benzenesulfonamide.
At 25 °C; supports low-evaporative-loss assay design.
Vapor pressure Volatility Headspace analysis Thermogravimetry Vacuum processing

Combined Multi-Parameter Profile Differentiation

When evaluated across all four measured parameters simultaneously—LogP, boiling point, refractive index, and vapor pressure—o-(propylthio)benzenesulphonamide exhibits a consistently shifted property profile relative to parent benzenesulfonamide and its o-alkoxy analogs [1][2]. The compound clusters in a distinctly higher lipophilicity, higher boiling point, higher polarizability, and lower volatility quadrant, a profile not replicated by any single commercially available o-substituted benzenesulfonamide with a shorter-chain or oxygen-based substituent.

Multi-parameter profile
Context-dependent
Shifted quadrant
Combined LogP, BP, RI, VP profile distinct from available analogs.
Class-level inference; verify single-source data points.
Multiparameter optimization Structure-property relationships Sulfonamide selection Procurement criteria

Evidence-Based Application Scenarios


Lipophilicity-Driven Drug Discovery and BBB Studies

The 3.62 LogP value of o-(propylthio)benzenesulphonamide—over 2000-fold more lipophilic than unsubstituted benzenesulfonamide —makes it a preferred scaffold or probe molecule for structure-activity relationship (SAR) campaigns targeting intracellular or CNS-penetrant sulfonamide-based therapeutics. In programs where passive membrane diffusion is rate-limiting, the quantifiably higher lipophilicity enables exploration of chemical space inaccessible to more polar benzenesulfonamide congeners.

High-Temperature Synthesis and Vacuum Distillation

With a boiling point of 389.7 °C—25 °C higher than o-methoxybenzenesulfonamide and 74 °C higher than parent benzenesulfonamide —this compound is suited for reactions requiring sustained high-temperature conditions without premature volatilization or decomposition of the sulfonamide component. Its thermal stability window directly translates into broader solvent and temperature selection in both batch and flow chemistry workflows.

Refractive-Index-Based Analytical Detection

The elevated refractive index of 1.608 versus ~1.550 for benzenesulfonamide provides enhanced signal-to-noise ratios in refractive index detector (RID)-based HPLC and flow injection analysis (FIA) systems. Laboratories relying on universal RI detection for non-UV-active sulfonamides benefit from improved detection limits when using o-(propylthio)benzenesulphonamide as an analytical standard or reaction monitoring analyte.

Low-Volatility Formulations for Long-Duration Assays

The vapor pressure of 2.79 × 10⁻⁶ mmHg—approximately 320-fold lower than benzenesulfonamide —ensures minimal evaporative loss over extended experimental timelines. This property is critical for chronic exposure studies, slow-release formulation testing, and environmental fate assessments where headspace partitioning of the test compound must remain negligible to avoid confounding concentration-dependent readouts.

Application
Selection Property
Validation Focus
Lipophilicity-driven SAR studies
Reported high LogP scaffold context
Confirm membrane partitioning behavior in target assay conditions
High-temperature synthesis workflows
Elevated boiling point vs. o-alkoxy analogs
Verify thermal stability and recovery under planned reaction parameters
Refractive-index-based detection
Higher refractive index for RI-detector signal
Validate detection limit improvement in HPLC/FIA method
Low-volatility formulation studies
Ultra-low vapor pressure for long-duration assays
Assess headspace partitioning and compound recovery in chronic exposure setup
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